Benzene, 1-(1-ethylpropyl)-4-nitro-
Description
The compound "Benzene, 1-(1-ethylpropyl)-4-nitro-" (IUPAC name: 3-Pentyl-4-nitrobenzene) is a nitro-substituted aromatic hydrocarbon featuring a branched 1-ethylpropyl (3-pentyl) group at the 1-position and a nitro (-NO₂) group at the 4-position. This structure combines steric bulk from the alkyl chain with the electron-withdrawing nature of the nitro group, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
38896-06-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-nitro-4-pentan-3-ylbenzene |
InChI |
InChI=1S/C11H15NO2/c1-3-9(4-2)10-5-7-11(8-6-10)12(13)14/h5-9H,3-4H2,1-2H3 |
InChI Key |
GAZQCCDSGQTQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Effects
Key analogs include:
- Benzene, 1-(1-methylethyl)-4-nitro- (4-Isopropylnitrobenzene, CAS 1817-47-6): Features a smaller isopropyl group instead of 1-ethylpropyl.
- Benzene, 1-ethoxy-4-nitro- (CAS 100-29-8): Substitutes the alkyl chain with an ethoxy (-OCH₂CH₃) group.
- Benzene, 1-(bromomethyl)-4-nitro- (CAS 100-11-8): Replaces the alkyl group with a bromomethyl (-CH₂Br) substituent.
Table 1: Structural and Molecular Comparison
2.2 Physicochemical Properties
Boiling Points and Vapor Pressure
- 1-(1-Methylethyl)-4-nitrobenzene (CAS 1817-47-6): Exhibits a vapor pressure (Pvap) of 59.72 kPa at 513.08 K .
- 1-Ethoxy-4-nitrobenzene (CAS 100-29-8): Boiling point reported as 556.2 K at atmospheric pressure .
- Inference for 1-(1-Ethylpropyl)-4-nitrobenzene : The larger 3-pentyl group increases molecular weight and steric hindrance compared to isopropyl or ethoxy analogs, likely raising boiling point and reducing vapor pressure.
Hydrophobicity (logP)
- Alkyl-substituted nitrobenzenes generally exhibit higher logP values (greater hydrophobicity) than polar substituents (e.g., ethoxy or bromomethyl). For example:
Thermodynamic Data
- ΔfH°gas (Enthalpy of Formation) : For 1-(1-ethylpropyl)-4-methylbenzene (a methyl analog), ΔfH°gas = -98.30 kJ/mol . Nitro groups typically increase ΔfH° due to destabilization of the aromatic ring.
Q & A
Q. What advanced techniques validate crystallographic data for this compound?
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